N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide
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Overview
Description
N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a nitro group and two methyl groups attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide typically involves the following steps:
Nitration: The starting material, 2-methylphenylamine, undergoes nitration to introduce the nitro group at the 3-position, forming 2-methyl-3-nitrophenylamine.
Acylation: The nitrated amine is then acylated with 2-(4-methylphenyl)acetyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: N-(2-methyl-3-aminophenyl)-2-(4-methylphenyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Chemistry: N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features may contribute to biological activity, making it a candidate for further pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism by which N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
N-(2-methylphenyl)-2-(4-methylphenyl)acetamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
N-(3-nitrophenyl)-2-(4-methylphenyl)acetamide: The nitro group is positioned differently, affecting its electronic properties and reactivity.
N-(2-methyl-3-nitrophenyl)-2-phenylacetamide: Lacks the methyl group on the phenyl ring, altering its steric and electronic characteristics.
Uniqueness: N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of a nitro group and two methyl groups on the phenyl rings makes it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-6-8-13(9-7-11)10-16(19)17-14-4-3-5-15(12(14)2)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAWTTSMGQPHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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